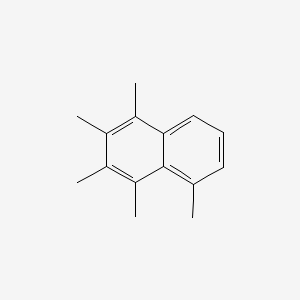
Pentamethylnaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentamethylnaphthalene, also known as 1,2,4,6,7-pentamethylnaphthalene, is an organic compound with the molecular formula C15H18. It is a derivative of naphthalene, where five hydrogen atoms are replaced by methyl groups. This compound is known for its unique structural properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentamethylnaphthalene can be synthesized through several methods. One common approach involves the methylation of naphthalene using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a strong base like sodium hydride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, this compound is often produced through catalytic processes. One such method involves the use of zeolite catalysts to facilitate the methylation of naphthalene. This process is advantageous due to its high selectivity and yield, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Pentamethylnaphthalene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into partially or fully hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride as a catalyst are typical.
Major Products Formed
Oxidation: Produces quinones and other oxygenated compounds.
Reduction: Yields hydrogenated naphthalene derivatives.
Substitution: Results in various substituted naphthalene compounds.
Scientific Research Applications
Pentamethylnaphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Employed in studies involving aromatic hydrocarbons and their biological interactions.
Medicine: Investigated for its potential use in drug development and as a model compound in pharmacological studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of pentamethylnaphthalene involves its interaction with various molecular targets In oxidation reactions, it acts as a substrate for oxidizing agents, leading to the formation of quinones
Comparison with Similar Compounds
Similar Compounds
Tetramethylnaphthalene: Similar structure but with four methyl groups.
Trimethylnaphthalene: Contains three methyl groups.
Hexamethylnaphthalene: Has six methyl groups.
Uniqueness
Pentamethylnaphthalene is unique due to its specific methylation pattern, which imparts distinct chemical and physical properties. Its high degree of methylation makes it more hydrophobic and alters its reactivity compared to less methylated naphthalenes.
Properties
CAS No. |
56908-81-7 |
|---|---|
Molecular Formula |
C15H18 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
1,2,3,4,5-pentamethylnaphthalene |
InChI |
InChI=1S/C15H18/c1-9-7-6-8-14-12(4)10(2)11(3)13(5)15(9)14/h6-8H,1-5H3 |
InChI Key |
SBVWGEBOPQLCNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C(=C(C2=CC=C1)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















